Structural Differentiation: 3-Methylphenyl vs. 4-Methylphenyl Substitution Pattern
The target compound, 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride, possesses a meta-substituted methyl group on the phenyl ring, in contrast to the para-substituted analog 1-(4-Methylphenyl)cyclobutanamine. This regioisomeric difference alters the compound's electronic distribution and three-dimensional shape, which is critical for receptor binding pocket complementarity [1]. While direct comparative binding data for these specific regioisomers is not publicly available, the broader arylcyclobutylamine patent literature indicates that meta-substitution often yields distinct pharmacological profiles compared to para-substitution in CNS-active compounds [2].
| Evidence Dimension | Substitution Pattern (Regioisomerism) |
|---|---|
| Target Compound Data | 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride (meta-substituted) |
| Comparator Or Baseline | 1-(4-Methylphenyl)cyclobutanamine (para-substituted) |
| Quantified Difference | Not quantified (structural descriptor difference) |
| Conditions | Structural comparison based on chemical identity |
Why This Matters
In SAR-driven drug discovery, selecting the correct regioisomer is essential to avoid false negatives in target engagement assays.
- [1] PubChem. 1-(4-Methylphenyl)cyclobutanamine. Compound Summary. CAS: 1094559-48-4. Molecular Weight: 161.24 g/mol. View Source
- [2] Aurimmed Pharma, Inc. Arylcyclobutylamine derivative as medicine and manufacture. US Patent US10793515B2. 2008-03-19. View Source
